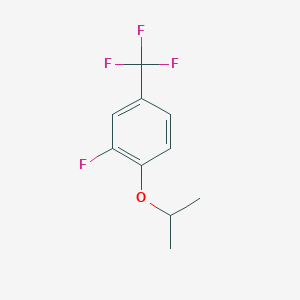
2-Fluoro-1-isopropoxy-4-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-1-isopropoxy-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of fluorine, isopropoxy, and trifluoromethyl groups attached to a benzene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-isopropoxy-4-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the reaction of 2-fluoro-4-nitrophenol with isopropyl bromide in the presence of a base, followed by reduction of the nitro group to an amine and subsequent trifluoromethylation . Another method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the desired product. The choice of reagents and catalysts, as well as the optimization of reaction parameters, are crucial for achieving high purity and yield .
化学反応の分析
Types of Reactions
2-Fluoro-1-isopropoxy-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: Suzuki–Miyaura coupling is a notable reaction involving this compound, where it forms carbon–carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution: Reagents such as halides and bases are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Coupling: Palladium catalysts and boron reagents are used in Suzuki–Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce complex aromatic compounds .
科学的研究の応用
2-Fluoro-1-isopropoxy-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 2-Fluoro-1-isopropoxy-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions. The isopropoxy group can influence the compound’s solubility and interaction with other molecules .
類似化合物との比較
Similar Compounds
1-Bromo-4-(trifluoromethyl)benzene: Similar in structure but contains a bromine atom instead of a fluorine atom.
4-Bromo-2-fluorobenzotrifluoride: Contains both bromine and fluorine atoms, offering different reactivity and applications.
Uniqueness
2-Fluoro-1-isopropoxy-4-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which provide distinct chemical properties and reactivity. The presence of the isopropoxy group differentiates it from other trifluoromethyl-substituted benzenes, offering unique solubility and interaction characteristics .
特性
分子式 |
C10H10F4O |
|---|---|
分子量 |
222.18 g/mol |
IUPAC名 |
2-fluoro-1-propan-2-yloxy-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H10F4O/c1-6(2)15-9-4-3-7(5-8(9)11)10(12,13)14/h3-6H,1-2H3 |
InChIキー |
OIHMFJROKLDLQK-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=C(C=C1)C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


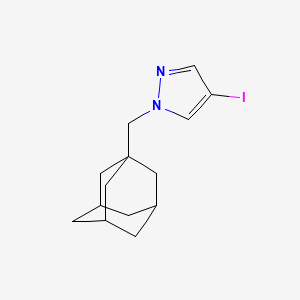
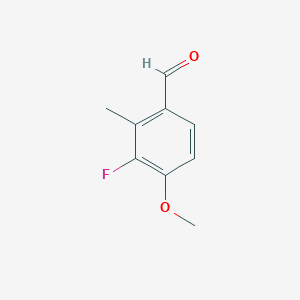




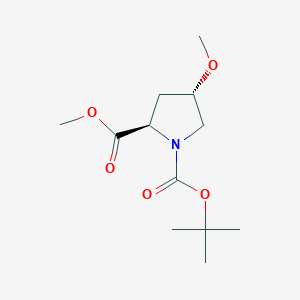


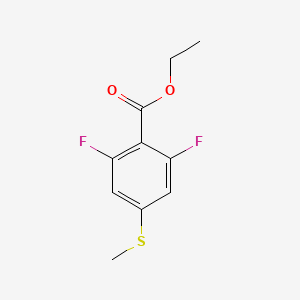
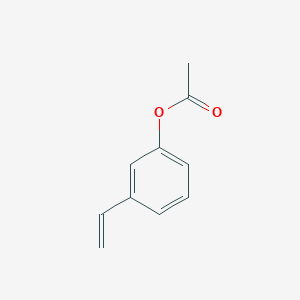

![(3aS,8bR)-2-(6-cyclohexylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B14030069.png)
![3-Diethoxyphosphoryl-1-[(4-methoxyphenyl)methyl]-5,5-dimethyl-pyrrolidin-2-one](/img/structure/B14030084.png)
